Head-to-Head Comparison: Morpholino vs. Piperidinyl Pendant Groups on AChE Inhibition
A direct comparison between a piperidinyl-containing analog (compound 5c) and a morpholino-containing analog (compound 5d) against electric eel acetylcholinesterase (eeAChE) revealed a stark difference in potency. The piperidinyl derivative (5c) exhibited an IC50 of 0.50 ± 0.05 µM, making it the most potent compound in the series, while the morpholino derivative (5d) was approximately 100-fold less potent, with an IC50 of 45.9 ± 9.5 µM [1]. This quantitative gap demonstrates that the morpholine ring significantly diminishes inhibitory activity against this target relative to piperidine [1].
| Evidence Dimension | Inhibitory potency against electric eel acetylcholinesterase (eeAChE) |
|---|---|
| Target Compound Data | IC50 = 45.9 ± 9.5 µM (morpholino analog, compound 5d) |
| Comparator Or Baseline | IC50 = 0.50 ± 0.05 µM (piperidinyl analog, compound 5c) |
| Quantified Difference | The piperidinyl analog is approximately 92-fold more potent than the morpholino analog (45.9 µM / 0.50 µM). |
| Conditions | Modified Ellman's spectrophotometric assay using electric eel AChE. |
Why This Matters
This quantifiable difference in potency informs scientific selection, indicating that 4-(2-phenoxyethyl)morpholine is a poor candidate for AChE inhibition but may serve as a valuable negative control or as a scaffold for developing selective inhibitors against other targets where morpholine is preferred.
- [1] Pourshojaei, Y., Abiri, A., Eskandari, K., Haghighijoo, Z., Edraki, N., & Asadipour, A. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9, 19855. View Source
